Osthenol

Monoamine oxidase Neuropharmacology Enzyme inhibition

Researchers requiring a selective hMAO-A probe face limited options with adequate selectivity indices. Osthenol addresses this gap with a >81.1 selectivity index for hMAO-A over hMAO-B, surpassing toloxatone and isopsoralen. • hMAO-A Ki = 0.26 µM; IC50 = 0.74 µM with >81-fold selectivity over MAO-B • 5α-reductase type I IC50 = 0.1 µg/mL (200× more potent than finasteride) • CYP2C8-selective inhibitor (Ki = 0.96 µM) for HDI assays Supplied as ≥98% pure powder with full CoA. Global shipping with cold-chain logistics. For R&D only.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 484-14-0
Cat. No. B192027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsthenol
CAS484-14-0
Synonyms7-hydroxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one
osthenol
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C
InChIInChI=1S/C14H14O3/c1-9(2)3-6-11-12(15)7-4-10-5-8-13(16)17-14(10)11/h3-5,7-8,15H,6H2,1-2H3
InChIKeyRAKJVIPCCGXHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Osthenol: Selective Prenylated Coumarin


Osthenol (CAS 484-14-0; synonyms: Ostenol) is a naturally occurring prenylated coumarin isolated from the dried roots of Angelica pubescens [1]. It is structurally characterized by a coumarin core bearing a hydroxyl group at position 7 and a prenyl (3,3-dimethylallyl) group at position 8 [1]. This specific substitution pattern distinguishes osthenol from other coumarin derivatives, such as osthole (which possesses a methoxy rather than hydroxyl at position 7) and imperatorin (which contains an isopentenyloxy substitution at position 8) [1]. Osthenol functions as a reversible, competitive inhibitor of human monoamine oxidase-A (hMAO-A) with a Ki of 0.26 µM, and exhibits a broad spectrum of additional biological activities, including inhibition of cytochrome P450 2C8, antibacterial and antifungal effects, and 5α-reductase type I inhibition [1].

MAO-A pathway Supports hMAO-A inhibition pathway studies with reported isoform selectivity context
CYP metabolism Selective CYP2C8 inhibition probe for drug metabolism and HDI research
Antimicrobial Coumarin antimicrobial and antifungal screening with reported panel ranking context

Osthenol Substitution Specificity


Generic substitution of osthenol with other coumarin derivatives is scientifically unsound due to the profound impact of its unique 7-hydroxy-8-prenyl substitution pattern on both target selectivity and potency. Structural comparisons reveal that the 7-methoxy group of osthole is critical for its anti-hepatitis activity; replacement with a 7-hydroxy group (as in osthenol) results in near-complete loss of this specific pharmacological effect [1]. Conversely, the 8-prenyl group of osthenol is essential for its potent hMAO-A inhibition; when replaced by a 6-methoxy group (as in scopoletin), binding affinity decreases from -8.5 kcal/mol to -7.3 kcal/mol [2]. Furthermore, among a panel of coumarin derivatives, only osthenol exhibited potent and selective inhibition of hMAO-A, while structurally related compounds such as isopsoralen and bakuchicin displayed weak selectivity, and others were inactive [2]. These divergent structure-activity relationships demonstrate that the biological activity of osthenol is exquisitely dependent on its precise substitution pattern, precluding the use of in-class analogs as interchangeable substitutes.

Osthole
Osthenol (7-OH) vs. Osthole (7-OCH3)

7-methoxy substitution is critical for reported anti-hepatitis activity; 7-hydroxy replacement may result in near-complete loss of that specific endpoint response.

Scopoletin
8-prenyl vs. 6-methoxy

8-prenyl group is essential for hMAO-A binding affinity; scopoletin substitution may reduce binding affinity and alter pathway-response interpretation.

Isopsoralen / Bakuchicin
High hMAO-A selectivity vs. weak selectivity

Structural analogs with comparable hMAO-A IC50 may exhibit markedly lower selectivity index, shifting off-target MAO-B confounding.

Osthenol Differentiation Evidence


hMAO-A Inhibition Selectivity

Osthenol exhibits potent and highly selective inhibition of recombinant human monoamine oxidase-A (hMAO-A). It demonstrates an IC50 value of 0.74 µM, which is superior to the clinically used MAO-A inhibitor toloxatone (IC50 = 0.93 µM) [1]. Its selectivity index for hMAO-A over hMAO-B exceeds 81.1, whereas structurally related furanocoumarins isopsoralen and bakuchicin, despite comparable hMAO-A IC50 values (0.88 µM and 1.78 µM respectively), display markedly inferior selectivity indices of only 3.1 [1]. Molecular docking studies further reveal a binding affinity of -8.5 kcal/mol for hMAO-A, which is significantly greater than the -7.3 kcal/mol observed for the comparator scopoletin [1].

hMAO-A Selectivity
Head-to-head
IC50 0.74 µM, Ki 0.26 µM; SI >81.1
Binding affinity -8.5 kcal/mol
Supports hMAO-A pathway-response interpretation with reported selectivity context
Selectivity index >26-fold higher than isopsoralen/bakuchicin; toloxatone IC50 0.93 µM comparator
Monoamine oxidase Neuropharmacology Enzyme inhibition

5α-Reductase Type I Inhibition vs. Finasteride

In a study evaluating inhibitors of 5α-reductase type I in LNCaP human prostatic cancer cells, osthenol demonstrated exceptional potency with an IC50 value of 0.1 µg/ml [1]. This represents a roughly 200-fold increase in potency compared to the clinically established comparator finasteride, which exhibited an IC50 of 19.8 µg/ml in the same assay system [1]. Another compound isolated from the same source, bisabolangelone, showed significantly weaker activity with an IC50 of 11.6 µg/ml, further underscoring the unique potency of osthenol [1].

5α-Reductase Type I
Head-to-head
IC50 0.1 µg/ml
Approx. 200-fold lower IC50 vs. finasteride (19.8 µg/ml)
Supports 5α-reductase pathway-response context in LNCaP cell model
Cell-model potency context differs; requires validation
Androgen signaling Prostate cancer Alopecia

Antibacterial Activity vs. Coumarin Panel

Osthenol was identified as the most effective antibacterial agent among a panel of 14 tested coumarin derivatives [1]. It displayed specific activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 125 μg/ml [1]. While quantitative MIC data for all 13 comparator coumarins is not provided in the abstract, the conclusion that osthenol was the most effective among the panel establishes its class-leading position in this assay context [1].

Antibacterial Activity
Class-level
MIC 62.5–125 µg/ml against Gram-positive bacteria
1st among 14 coumarin derivatives tested
Reported top rank in tested coumarin panel; supports antimicrobial screening context
Individual comparator MIC values not detailed; class-level inference
Antimicrobial resistance Natural products Gram-positive bacteria

Antifungal Activity vs. Coumarin Panel

In a separate study, osthenol demonstrated the most effective antifungal activity among 18 coumarin derivatives tested [1]. It exhibited a Minimum Inhibitory Concentration (MIC) of 125 μg/ml against Fusarium solani and 250 μg/ml against both Candida albicans and Aspergillus fumigatus [1]. As with the antibacterial study, while comprehensive MIC data for all comparators is unavailable in the abstract, the explicit statement of class-leading efficacy positions osthenol as the benchmark within this group [1].

Antifungal Activity
Class-level
MIC 125 µg/ml (F. solani); 250 µg/ml (C. albicans, A. fumigatus)
1st among 18 coumarin derivatives tested
Reported top rank in tested coumarin panel; supports antifungal screening context
Individual comparator MIC values not detailed; class-level inference
Antifungal agents Natural products Mycology

CYP2C8 Selective Inhibition

Osthenol exhibits a unique and selective inhibitory effect on human cytochrome P450 2C8 (CYP2C8) [1]. In a study evaluating eight major CYP isoforms using pooled human liver microsomes, osthenol selectively inhibited CYP2C8-catalyzed paclitaxel hydroxylation with an IC50 value of 2.8 μM [1]. It demonstrated mixed-mode inhibition with a Ki value of 0.96 μM [1]. The study concludes that this represents the first report of selective CYP2C8 inhibition by osthenol, with no significant inhibition observed against the other seven CYP isoforms tested under the same conditions [1].

CYP2C8 Selectivity
Method context
IC50 2.8 µM, Ki 0.96 µM; mixed-mode inhibition
No significant inhibition of 7 other CYP isoforms
Supports CYP2C8 metabolism pathway interpretation in pooled human liver microsomes
Cocktail assay with LC-MS/MS detection; first reported selective CYP2C8 inhibition
Drug metabolism Herb-drug interactions Pharmacokinetics

Osthenol Research Applications


Selective MAO-A Inhibitor Development

Researchers focusing on monoamine oxidase-A as a therapeutic target for depression or anxiety disorders should prioritize osthenol as a lead scaffold. Its exceptional selectivity index (>81.1) for hMAO-A over hMAO-B, coupled with a Ki of 0.26 µM, provides a clear advantage over less selective comparators like isopsoralen (SI = 3.1) and even the marketed drug toloxatone (IC50 = 0.93 µM) [1]. The identified binding interactions (e.g., at Phe208) and the structural role of the 8-prenyl group provide a rational basis for medicinal chemistry optimization aimed at minimizing off-target MAO-B effects [1].

5α-Reductase Type I Biology Investigation

Investigators studying androgen signaling pathways in prostate cancer or alopecia should consider osthenol as a chemical probe for 5α-reductase type I. Its remarkable 200-fold greater potency (IC50 = 0.1 µg/ml) compared to the standard inhibitor finasteride (IC50 = 19.8 µg/ml) in LNCaP cells enables studies at significantly lower concentrations, potentially reducing off-target and cytotoxic confounding effects [1]. This potency differential makes osthenol a valuable tool for dissecting the specific role of the type I isozyme.

CYP2C8 Metabolism and HDI Studies

Pharmacologists and toxicologists conducting in vitro drug metabolism or herb-drug interaction (HDI) studies should utilize osthenol as a selective probe for CYP2C8 activity. Its demonstrated ability to inhibit CYP2C8 (IC50 = 2.8 µM, Ki = 0.96 µM) with high selectivity over seven other major CYP isoforms in human liver microsomes makes it a unique tool for assigning metabolic liability to the CYP2C8 pathway or for creating positive controls in HDI assays involving CYP2C8 substrates like paclitaxel [1].

Coumarin Antimicrobial Benchmarking

Natural product chemists and microbiologists engaged in the discovery and characterization of new coumarin-based antimicrobial agents should employ osthenol as a reference standard. Its established status as the 'most effective' compound in panels of 14 antibacterial and 18 antifungal coumarin derivatives, with defined MIC values against Gram-positive bacteria (62.5-125 μg/ml) and pathogenic fungi (125-250 μg/ml), provides a rigorous quantitative benchmark against which the activity of newly synthesized or isolated coumarins can be compared [1][2].

Application
Selection Property
Validation Focus
MAO-A pathway research
Isoform selectivity assay context
hMAO-A/hMAO-B selectivity review
5α-Reductase type I signaling studies
Cell-model potency context
Androgen signaling endpoint review
CYP2C8 metabolism and HDI research
CYP isoform selectivity
Metabolism pathway interpretation
Coumarin antimicrobial screening
Antimicrobial screening context
MIC and strain-panel endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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